molecular formula C10H15BrClN B6196070 [(1S)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride CAS No. 2679950-55-9

[(1S)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

Cat. No.: B6196070
CAS No.: 2679950-55-9
M. Wt: 264.6
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Description

(1S)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound features a bromophenyl group attached to an ethylamine moiety, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1-(4-bromophenyl)ethanol.

    Conversion to Amine: The alcohol group is converted to an amine group through a reductive amination process. This involves the use of reagents such as ammonium chloride and sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-bromophenyl)ethylamine hydrochloride may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromophenyl)ethylamine hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form more saturated amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenyl ethylamines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amines.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Ligand Formation: Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology

    Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Medicine

    Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological disorders and cancer.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-bromophenyl)ethylamine hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways: Modulating signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-chlorophenyl)ethylamine hydrochloride
  • (1S)-1-(4-fluorophenyl)ethylamine hydrochloride
  • (1S)-1-(4-methylphenyl)ethylamine hydrochloride

Uniqueness

  • Bromine Substitution : The presence of a bromine atom provides unique reactivity and binding properties compared to other halogenated analogs.
  • Biological Activity : Exhibits distinct biological activities due to its specific molecular interactions.

This detailed overview provides a comprehensive understanding of (1S)-1-(4-bromophenyl)ethylamine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2679950-55-9

Molecular Formula

C10H15BrClN

Molecular Weight

264.6

Purity

95

Origin of Product

United States

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